molecular formula C7H10N2O2S2 B185757 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 115063-60-0

2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B185757
CAS RN: 115063-60-0
M. Wt: 218.3 g/mol
InChI Key: ZKGZUIYKFFKWQB-UHFFFAOYSA-N
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Description

2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have several biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One of the most promising directions is the development of new cancer therapies based on this compound. Researchers are also studying the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Another future direction is the development of new synthesis methods that can yield this compound in higher yields and purity.
Conclusion
In conclusion, 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a promising compound that has potential applications in various fields. Its potent anticancer activity, anti-inflammatory activity, and antioxidant activity make it a promising candidate for the development of new therapies for cancer, inflammatory diseases, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to develop new synthesis methods that can yield this compound in higher yields and purity.

properties

CAS RN

115063-60-0

Product Name

2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H10N2O2S2/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h3,9H,1-2,4H2,(H2,8,10,11)

InChI Key

ZKGZUIYKFFKWQB-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=C(S2)S(=O)(=O)N

Canonical SMILES

C1CNCC2=C1C=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-sulfamoyl-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (9.61 g, 37 mmol) in 20% sodium hydroxide solution (75 ml) was warmed at 80° C. for 3 hours. The resultant clear solution was cooled, acidified with concentrated hydrochloric acid, and then made basic with saturated sodium carbonate solution. The product was isolated by exhaustive extraction into ethyl acetate/methanol. The dried solution was evaporated to give 7.36 g (91% yield) of product. Recrystallization from ethyl acetate/methanol gave pure product; m.p. 172°-175° C.
Name
2-sulfamoyl-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

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